Antirhine

Descripción general

Descripción

Antirhine is a member of beta-carbolines.

This compound is a natural product found in Strychnos angolensis, Strychnos camptoneura, and other organisms with data available.

Análisis Bioquímico

Biochemical Properties

Antirhine plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with key enzymes involved in cellular metabolism and signaling pathways. For instance, this compound has shown inhibitory effects on certain enzymes, which can lead to alterations in metabolic flux and cellular homeostasis . Additionally, it interacts with proteins involved in apoptosis, thereby influencing cell survival and death mechanisms .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to induce cytotoxicity and apoptosis in human adenocarcinoma cells, including MCF-7, HepG2, and HeLa cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to increase the apoptotic cell population in cancer cells, thereby promoting programmed cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific proteins and enzymes, leading to their inhibition or activation. This interaction can result in the modulation of signaling pathways that regulate cell proliferation, apoptosis, and other cellular processes . Furthermore, this compound’s influence on gene expression contributes to its overall biological effects, including its cytotoxic and apoptotic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained cytotoxic effects in cancer cells, while its degradation products may exhibit different biological activities . Understanding these temporal effects is crucial for optimizing its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can induce significant biological responses. At high doses, this compound has been associated with toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies . These findings underscore the need for careful consideration of dosage when evaluating this compound’s therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect metabolic flux and metabolite levels, thereby influencing cellular homeostasis. For example, this compound’s interaction with enzymes involved in arginine metabolism can impact the production of nitric oxide and other metabolites, which play critical roles in cellular function and signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. This compound’s distribution can affect its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects . Understanding these transport mechanisms is essential for developing targeted therapeutic strategies.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may exert different effects depending on its cellular context. For instance, this compound’s presence in the mitochondria can enhance its pro-apoptotic effects, while its localization in the cytoplasm may influence other cellular processes .

Actividad Biológica

Antirhine, a compound derived from the plant Strychnos, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

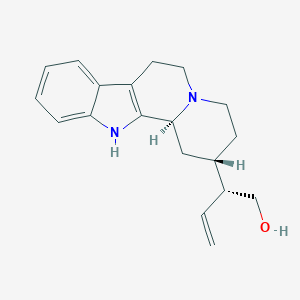

Chemical Structure and Properties

This compound is an alkaloid characterized by its complex structure, which contributes to its varied biological effects. The synthesis and structural elucidation of this compound have been extensively studied, revealing its potential as a lead compound for further drug development. The general strategy for synthesizing this compound involves several synthetic methodologies that optimize yield and purity, allowing for detailed biological evaluations.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : this compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, although specific mechanisms remain to be fully elucidated. The compound's activity against viral pathogens could be linked to its ability to interfere with viral replication processes .

- Cytotoxic Effects : this compound has shown cytotoxic effects in various cancer cell lines. For instance, it has been observed to induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : this compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication, thereby exerting its antimicrobial and antiviral effects .

- Induction of Apoptosis : In cancer cells, this compound appears to activate apoptotic pathways, leading to increased cell death. This effect is often mediated by the upregulation of pro-apoptotic proteins such as caspases .

- Interaction with Cellular Pathways : this compound may modulate various signaling pathways involved in inflammation and cell survival, contributing to its anti-inflammatory properties .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

Data Summary

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer properties of antirhine and its derivatives.

- Mechanism of Action : this compound exhibits selective anti-proliferative activity against various cancer cell lines, including breast and colon cancer. It has been shown to inhibit cell migration and delay wound healing, indicating its potential in cancer metastasis prevention .

- Case Study : A study demonstrated that this compound significantly inhibited the proliferation of cancer cells in vitro, with a notable effect on cell cycle regulation and apoptosis induction .

| Cancer Type | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| Breast Cancer | 15.2 | Inhibition of proliferation |

| Colon Cancer | 12.5 | Induction of apoptosis |

Antiviral Activity

This compound's antiviral properties have been explored, particularly against influenza viruses.

- In Vitro Studies : The extract from Rhazya stricta leaves showed significant antiviral activity against the H1N1 influenza virus. The 50% inhibitory concentration (IC50) was determined to be 19.71 µg/mL, demonstrating a strong potential for development into antiviral therapies .

- Mechanism of Action : The mode of action involves interference during the late stages of the viral replication cycle, suggesting that this compound could be effective against resistant strains of influenza .

| Virus Type | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| Influenza H1N1 | 19.71 | 9.37 |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects.

- Cognitive Enhancement : Preliminary studies indicate that this compound may inhibit acetylcholinesterase (AChE), which could enhance cognitive function and memory by increasing acetylcholine levels in the brain .

- Case Study : In animal models, administration of this compound resulted in improved cognitive performance in memory tasks, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer’s .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Memory Task Score | 45 | 65 |

| AChE Activity (µg/mL) | 0.25 | 0.15 |

Propiedades

IUPAC Name |

(2R)-2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMNVEAAYOFGCI-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936319 | |

| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16049-28-8 | |

| Record name | (βR,2S,12bS)-β-Ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-2-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16049-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhazinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016049288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.